H-Ala-Ala-Ala-Tyr-Ala-Ala-OH
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Overview
Description
“H-Ala-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of six amino acids. It starts with an alanine (Ala) residue at the N-terminus and ends with an alanine residue at the C-terminus. The sequence is Ala-Ala-Ala-Tyr-Ala-Ala. The ‘H-’ at the beginning represents a hydrogen atom that is part of the amine group of the N-terminal alanine, and the ‘-OH’ at the end represents a hydroxyl group that is part of the carboxyl group of the C-terminal alanine .
Synthesis Analysis
Peptides like this one are typically synthesized using techniques such as solid-phase peptide synthesis (SPPS). This involves attaching the first amino acid to a solid support, then sequentially adding the remaining amino acids one at a time. Each addition involves two steps: deprotection of the last amino acid added (to expose its reactive amine group), and coupling of the next amino acid .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. In general, peptides adopt a conformation that minimizes steric clashes and maximizes favorable interactions, such as hydrogen bonding .Chemical Reactions Analysis
Peptides can participate in various chemical reactions, most of which involve the peptide bonds that link the amino acids together. For example, under acidic conditions, peptides can undergo hydrolysis, a reaction that breaks the peptide bonds and yields the constituent amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by the properties of its amino acids. For example, the presence of tyrosine (Tyr) in “this compound” could make the peptide absorb UV light, as tyrosine residues are known to do so .Scientific Research Applications
Peptide-Based Antiplasmodial Activity
The peptide H-Ala-Ala-Ala-Tyr-Ala-Ala-OH, by virtue of its alanine and tyrosine composition, may share similarities with peptides investigated for their antimalarial activities. For example, peptides derived from angiotensin II, incorporating alanine substitutions, showed significant antiplasmodial activity against Plasmodium species. This suggests a potential avenue for exploring this compound in antimalarial research, leveraging its amino acid sequence for bioactivity investigations (Silva et al., 2014).
Peptide Interaction with Oncoproteins
Further, peptides containing sequences with multiple alanine residues have been studied for their ability to inhibit oncoprotein binding, highlighting the potential of alanine-rich peptides like this compound in cancer research. Specifically, a peptide with a sequence designed to block the binding site of the p21ras family of oncoproteins demonstrated that certain arrangements of alanine can mimic oncoprotein receptors, potentially interfering with carcinogenic signaling pathways (Mzareulov, 2005).
Structural Studies and Polymerization
The study of polyalanine sequences has also contributed to understanding the structural basis of protein folding and polymorphism. Research into antiparallel polyalanine sequences, akin to the alanine-rich segments of this compound, has provided insights into the packing arrangements of polypeptides, which are fundamental in the development of biomaterials and the design of novel peptides with specific structural properties (Asakura et al., 2012).
Lipid Flippase Function in Plant Growth
Investigations into lipid flippases in Arabidopsis have revealed that certain lipid flippases are crucial for cell expansion and plant growth. This research indicates the broader biological significance of peptides and proteins in regulating lipid movement across cellular membranes, suggesting potential research applications for peptides like this compound in studying membrane dynamics and its effects on cellular physiology (Davis et al., 2020).
Mechanism of Action
Target of Action
It’s known that peptides can interact with various cellular targets, including receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
Peptides generally exert their effects by binding to their target receptors or enzymes, triggering a cascade of biochemical reactions within the cell .
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their structure and the nature of their target .
Result of Action
Peptides can have a wide range of effects at the molecular and cellular level, depending on their structure and target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of peptides. Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of peptides .
Future Directions
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRMHGWIHXNKG-XFEXQEHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.